N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H21ClN4O5S and its molecular weight is 452.91. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
Research has been conducted on molecular interactions involving compounds with sulfonyl and pyridinyl components, similar to the mentioned compound. These studies often focus on understanding the binding mechanisms to specific receptors, which can be crucial for drug design and development. For instance, the molecular interaction of certain antagonists with the CB1 cannabinoid receptor has been elucidated using various computational methods, providing insights into the steric binding interactions (Shim et al., 2002).
Synthesis and Characterization of Sulfonamide Derivatives
The synthesis and characterization of sulfonamide chemical delivery systems have shown promise in the treatment of cerebral toxoplasmosis. This involves the preparation of dihydropyridine a3 pyridinium salt-type chemical delivery systems for several sulfonamides (Brewster et al., 1991). Similar strategies can be applied to synthesize and evaluate the applications of "N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide".
Anticancer Activity Studies
Compounds with pyridine and sulfonamide functionalities have been investigated for their potential anticancer activities. Novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their in vitro anticancer activity, showing selectivity towards leukemia, colon cancer, and melanoma cells (Szafrański & Sławiński, 2015).
Heavy Metal Ion Adsorption Studies
The ability to adsorb heavy metal ions has been a significant area of research for compounds containing sulfonyl and related groups. Aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, for example, have been synthesized for the removal of heavy metal ions such as Pb(II), Cd(II), Cu(II), and Cr(III) from aqueous solutions (Ravikumar et al., 2011).
Mechanistic Studies of Photoacid Generation
Mechanistic studies have been performed on compounds with sulfonamide groups, such as the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs). These studies aim to understand the reaction mechanisms and efficiency of photoacid generation pathways, which are crucial for developing photoresist materials for lithographic processes (Ortica et al., 2001).
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O5S/c20-15-2-4-16(5-3-15)30(27,28)24-10-1-11-29-17(24)13-23-19(26)18(25)22-12-14-6-8-21-9-7-14/h2-9,17H,1,10-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHPKLUSTPRDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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